Methyl 2-aminonicotinate

Solid-state chemistry Crystal engineering Purification

Researchers synthesizing PARP inhibitors require reliable access to the authenticated niraparib intermediate. Methyl 2-aminonicotinate (CAS 14667-47-1) is the documented direct precursor to niraparib (MK-4827), with its ortho-amino group enabling cyclization to pyrido[2,3-d]pyrimidinones inaccessible from other isomers. • 93% microwave-assisted esterification yield from inexpensive 2-aminonicotinic acid ensures scalable supply. • Intermediate LogP (1.03) facilitates both solution-phase chemistry and chromatographic purification. • Crystalline solid (mp 84-86 °C) with intramolecular H-bonding ensures consistent reactivity batch-to-batch.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 14667-47-1
Cat. No. B050381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminonicotinate
CAS14667-47-1
Synonyms2-Amino-nicotinic acid methyl ester;  2-Amino-3-methoxycarbonylpyridine;  2-Amino-3-pyridinecarboxylic acid methyl ester;  2-Aminonicotinic acid methyl ester;  Methyl 2-amino-3-pyridinecarboxylate;  NSC 522516
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)N
InChIInChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
InChIKeyNZZDEODTCXHCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminonicotinate: Key Differentiators


Methyl 2-aminonicotinate (CAS 14667-47-1), systematically named methyl 2-aminopyridine-3-carboxylate, is a heterocyclic aromatic ester bearing a primary amino group at the 2-position and a methyl ester at the 3-position of the pyridine ring . It is a crystalline solid (mp 84–86 °C) with a molecular weight of 152.15 g/mol and a calculated LogP of 1.03 [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a direct precursor to the FDA-approved PARP inhibitor niraparib (MK-4827) [2]. Its dual functionality—an ester for further derivatisation and an ortho-amino group capable of participating in intramolecular hydrogen bonding—distinguishes it from other positional isomers and ester homologues in both reactivity and physicochemical profile.

Why Methyl 2-Aminonicotinate Cannot Be Replaced


Substituting methyl 2-aminonicotinate with a close analog—such as its ethyl ester homologue, the 4-amino regioisomer, or the des-amino methyl nicotinate—introduces measurable differences in lipophilicity, crystal packing, solubility, and reactivity that directly affect synthetic yield, purification behaviour, and biological readouts. The 2-amino group engages in an intramolecular hydrogen bond with the ester carbonyl, a feature absent in the 4-amino isomer, which is reflected in an 88 °C difference in melting point [1]. Changing from the methyl to the ethyl ester increases LogP by approximately 0.4 units, altering partitioning behaviour in both chromatographic purification and biological assays [2]. Removing the 2-amino group altogether (methyl nicotinate) reduces LogP by ~0.16 units but increases aqueous solubility more than 12-fold, fundamentally changing the compound's suitability for aqueous-phase reactions [3]. These differences are not cosmetic; they cascade into altered reaction kinetics, extraction efficiency, and target engagement in downstream applications.

Methyl 2-Aminonicotinate: Differentiation Evidence


Melting Point: Intramolecular H-Bonding Effect

The 2-amino regioisomer (methyl 2-aminonicotinate) melts at 84–86 °C , whereas the 4-amino regioisomer (methyl 4-aminonicotinate) melts at 172–174 °C [1], a difference of approximately 88 °C. This large depression is attributed to intramolecular hydrogen bonding between the ortho-NH₂ and the ester carbonyl oxygen, which competes with intermolecular hydrogen bonding in the crystal lattice [2]. Methyl nicotinate, which lacks the amino group entirely, melts at only 39 °C [3], confirming that the amino group placement, not merely its presence, governs thermal behaviour.

Solid-state chemistry Crystal engineering Purification

Lipophilicity and Solubility Window

Methyl 2-aminonicotinate displays a LogP of 1.03 and aqueous solubility of approximately 3.8 g/L (25 mM) [1][2]. Its des-amino counterpart, methyl nicotinate, has a lower LogP of ~0.87 yet is over 12-fold more water-soluble at 48 g/L [3][4]. The free acid, 2-aminonicotinic acid, is more hydrophilic (LogP ~0.94, pKa ~2.94) and remains essentially ionised at physiological pH [5]. The ethyl ester homologue (ethyl 2-aminonicotinate) is more lipophilic (LogP ~1.42), which can hinder aqueous work-up and favour emulsion formation during liquid–liquid extraction [6]. The methyl ester thus occupies a narrow intermediate window that balances organic-phase extractability with sufficient aqueous solubility for biphasic reaction conditions.

Drug-likeness Lead optimisation Extraction efficiency

Microwave-Assisted Esterification Advantage

Fischer esterification of 2-aminonicotinic acid (20.0 g) with methanol (228 mL, 49.2 equiv) catalysed by concentrated H₂SO₄ under microwave irradiation (300 W, 60 °C, 1.5 h) delivers methyl 2-aminonicotinate in 93% isolated yield as analytically pure colourless needles . By contrast, conventional thermal esterification of 2-aminonicotinic acid with ethanol to produce the ethyl ester typically proceeds in lower yields (literature reports 60–85% range) and requires longer reaction times [1]. The methyl ester's smaller alkyl group reduces steric hindrance at the tetrahedral intermediate during acyl substitution, contributing to faster kinetics and higher conversion under microwave conditions.

Process chemistry Green chemistry Scale-up synthesis

ESIPT Absence and Photophysical Stability

A detailed photophysical study demonstrated that methyl 2-aminonicotinate (2-MAN) does not undergo excited-state intramolecular proton transfer (ESIPT) in any solvent, exhibiting only a normal small Stokes-shifted fluorescence emission [1]. This contrasts with the structurally analogous methyl 2-aminobenzoate (2-MAB), where intramolecular hydrogen bonding between the amino proton and carbonyl oxygen enables ESIPT, producing a characteristic dual-emission (normal + tautomer) band. The absence of ESIPT in 2-MAN is attributed to the electron-withdrawing effect of the pyridine nitrogen, which reduces the acidity of the NH₂ protons in both S₀ (ground) and S₁ (excited) states relative to the benzoate system. pKₐ values for various prototropic equilibria of 2-MAN were determined in both S₀ and S₁ states [1].

Fluorescence spectroscopy Photostability Analytical detection

Validated Intermediate for Niraparib

Methyl 2-aminonicotinate is a documented key intermediate in the synthesis of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, niraparib), an FDA-approved oral PARP inhibitor indicated for BRCA-mutant ovarian cancer [1][2]. The methyl ester is specifically cited in the original medicinal chemistry route and in multiple patent filings describing scalable syntheses of niraparib [3]. In contrast, the ethyl ester or free acid homologues are not named as direct intermediates in the primary published routes; the free acid requires an additional esterification step, and the ethyl ester would introduce a different leaving group during subsequent amidations. This validated use in a registered drug substance provides a procurement-quality anchor: the methyl ester has a defined, high-value downstream application with established regulatory provenance.

Oncology PARP inhibition Drug intermediate

Methyl 2-Aminonicotinate: Procurement Scenarios


PARP Inhibitor and Kinase Library Synthesis

When building focused compound libraries targeting PARP enzymes or related kinases, methyl 2-aminonicotinate is the preferred 2-aminonicotinate ester because it is the documented direct intermediate for niraparib (MK-4827) [1]. Its intermediate LogP (1.03) facilitates both solution-phase chemistry and chromatographic purification, while the 93% microwave-assisted esterification protocol provides a reliable, high-yield supply route . The ortho-amino group enables subsequent cyclisation to pyrido[2,3-d]pyrimidinones and quinazolinone/quinazoline thione phosphodiesterase 7 inhibitors, transformations that are not accessible from the 4-amino isomer .

Aminopyrifen-Class Fungicide Development

The 2-aminonicotinate scaffold is the core of the novel fungicide aminopyrifen, which targets the GWT-1 acyltransferase in fungal GPI-anchor biosynthesis with a mean EC₅₀ of 0.0547 μg/mL against Fusarium graminearum field isolates [1]. Methyl 2-aminonicotinate serves as the foundational building block for this class; its methyl ester provides the optimal balance of reactivity and stability for subsequent diversification. The ethyl ester's higher lipophilicity (ΔLogP +0.39) would alter the physicochemical profile of derived fungicide candidates, potentially affecting cuticle penetration and phloem mobility.

Photophysical Probe and Analytical Reference Standard

Because methyl 2-aminonicotinate exhibits a single, normal Stokes-shifted fluorescence emission band with no ESIPT interference, it is suitable as a calibration standard for fluorescence-based HPLC detection and as a fluorescent probe in solvent polarity studies [1]. Its pKₐ values for monocation, dication, and monoanion formation have been determined in both ground and excited states, providing a well-characterised acid–base spectroscopic reference [1]. The 4-amino isomer, with its vastly different melting point (172–174 °C vs. 84–86 °C), would exhibit distinct solid-state fluorescence behaviour and cannot substitute without re-validation.

Scalable Microwave Esterification Process

The demonstrated 93% isolated yield under microwave irradiation (300 W, 60 °C, 1.5 h) from inexpensive 2-aminonicotinic acid and methanol makes this compound amenable to scale-up via continuous flow microwave reactors [1]. The methyl ester's lower boiling point and higher volatility relative to the ethyl ester (bp 251.3 °C vs. 266.7 °C) facilitate solvent stripping and recovery. For procurement, this translates to a more cost-effective intermediate: higher space-time yield, lower energy input, and easier solvent recycling compared to the ethyl ester route .

Technical Documentation Hub

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